2-(Benzenesulfonyl)-2-methylpropan-1-ol

Description

Overview of the 2-(Benzenesulfonyl)-2-methylpropan-1-ol Structural Motif

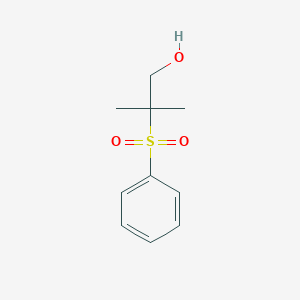

The chemical compound this compound is a specific example of a β-hydroxy sulfone. Its structural framework consists of a propan-1-ol backbone. At the C2 position, the carbon atom is quaternary, bonded to a methyl group (-CH₃), a primary alcohol group (-CH₂OH), and a benzenesulfonyl group (-SO₂Ph). This arrangement places the hydroxyl group on a carbon that is beta to the sulfonyl group, a key structural feature defining its chemical character.

The benzenesulfonyl group is a powerful electron-withdrawing moiety, which acidifies the protons on the carbon alpha to it. However, in this specific molecule, the alpha-carbon (C2) has no protons, which precludes reactions based on alpha-deprotonation at this site. The steric bulk created by the quaternary center, crowded by the phenyl ring of the sulfonyl group and the methyl group, also plays a significant role in its reactivity. The primary alcohol offers a site for various functionalization reactions, such as oxidation or esterification. The combination of these features makes this compound a unique building block for synthetic chemists.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₀H₁₄O₃S |

| Molecular Weight | 214.28 g/mol |

| Appearance | Predicted: White to off-white solid |

| Solubility | Predicted: Soluble in organic solvents like dichloromethane, methanol, and acetone. |

Historical Context of Alkyl Aryl Sulfone Chemistry and Alcohol Functionalization

The chemistry of sulfones dates back to the 19th century, but their synthetic utility became widely recognized in the 20th century with the development of reliable synthetic methods and the discovery of their unique reactivity. thieme-connect.com Traditionally, the most common methods for synthesizing sulfones were the oxidation of corresponding sulfides or sulfoxides and the Friedel-Crafts-type sulfonylation of aromatic compounds. thieme-connect.comwikipedia.org The alkylation of sulfinate salts also emerged as a cornerstone for forming the crucial carbon-sulfur bond in alkyl aryl sulfones. thieme-connect.com

The synthetic importance of sulfones was cemented by the development of powerful carbon-carbon bond-forming reactions that utilize the sulfonyl group's unique properties. Two of the most significant historical reactions are the Ramberg-Bäcklund reaction and the Julia olefination.

The Ramberg-Bäcklund Reaction: First reported in 1940 by Ludwig Ramberg and Birger Bäcklund, this reaction converts an α-halo sulfone into an alkene through treatment with a base, extruding sulfur dioxide in the process. numberanalytics.comsynarchive.comwikipedia.org This transformation proved to be a valuable method for creating alkenes with well-defined regiochemistry. chemistry-chemists.com

The Julia Olefination: Developed in 1973 by Marc Julia and Jean-Marc Paris, this reaction involves the addition of a sulfonyl-stabilized carbanion to an aldehyde or ketone, followed by functionalization of the resulting β-hydroxy sulfone and a reductive elimination step to yield an alkene. numberanalytics.comwikipedia.org The reaction is particularly noted for its ability to produce (E)-alkenes with high stereoselectivity and has been a mainstay in the total synthesis of complex natural products. numberanalytics.comwikipedia.org

These landmark reactions established sulfones not just as stable functional groups but as powerful intermediates for molecular construction. The β-hydroxy sulfone, as seen in the Julia olefination, became recognized as a pivotal intermediate in these transformations.

Table 2: Landmark Historical Reactions in Sulfone Chemistry

| Reaction | Year | Description |

| Ramberg-Bäcklund Reaction | 1940 | Converts α-halo sulfones to alkenes via a base-induced rearrangement and extrusion of sulfur dioxide. numberanalytics.comsynarchive.com |

| Julia-Lythgoe Olefination | 1973 | A multi-step reaction that couples a phenyl sulfone with a carbonyl compound to form an alkene, proceeding through a β-hydroxy sulfone intermediate. numberanalytics.comwikipedia.org |

Contemporary Relevance of Sulfone-Containing Compounds in Synthetic Chemical Research

The sulfone functional group continues to be of immense importance in modern chemical research, with applications spanning medicinal chemistry, materials science, and agrochemicals. thieme-connect.comnih.govacs.org The stability of the sulfonyl group under a variety of reaction conditions makes it an ideal scaffold in drug design. acs.org

In Medicinal Chemistry: A wide array of FDA-approved drugs contain sulfone or related sulfonamide moieties. nih.govchemrxiv.org The sulfone group can act as a hydrogen bond acceptor and its rigid geometry can help in orienting other pharmacophoric elements for optimal interaction with biological targets. researchgate.net Notable examples include the antibacterial drug Dapsone and the anti-cancer agent Bicalutamide. rsc.orgwikipedia.org Chiral β-hydroxy sulfones are particularly sought after as intermediates in the synthesis of modern pharmaceuticals, such as the anti-inflammatory drug Apremilast. rsc.org

In Materials Science: Polymers incorporating sulfone groups, such as polyether sulfones, are valued as high-performance engineering plastics. These materials exhibit exceptional thermal stability, high strength, and resistance to oxidation and corrosion. dau.edu The high polarity of the sulfonyl group is also being explored to create hydrophilic surfaces and specialized polymer materials. nih.gov

In Synthetic Methodology: Contemporary research continues to expand the synthetic toolkit for creating and using sulfone-containing molecules. Recent advances focus on developing more efficient and sustainable catalytic methods. This includes photoredox catalysis for sulfonylation reactions, which allows for transformations under mild, visible-light-mediated conditions. acs.orgbohrium.com Furthermore, new transition-metal-catalyzed coupling and C-H functionalization reactions are providing novel and direct routes to complex arylsulfonyl compounds, demonstrating the enduring versatility of this functional group in modern organic synthesis. acs.orgresearchgate.net

Table 3: Modern Applications of Sulfone-Containing Compounds

| Field | Application / Example | Significance |

| Pharmaceuticals | Dapsone (antibiotic), Bicalutamide (anti-cancer), Apremilast (anti-inflammatory) rsc.orgwikipedia.orgacs.org | The sulfone moiety is a key structural component in numerous therapeutic agents, contributing to their biological activity and stability. |

| Polymers & Materials Science | Polyarylene Ether Sulfones dau.edu | Used in high-performance plastics due to high thermal and chemical resistance. |

| Agrochemicals | Mesotrione, Pyroxasulfone (herbicides) thieme-connect.com | The sulfone group is present in various commercially important crop protection agents. |

| Organic Synthesis | Julia-Kocienski Olefination, Photocatalytic Sulfonylation bohrium.comnih.gov | Sulfones remain crucial intermediates and targets for the development of novel, efficient synthetic methods. |

Structure

3D Structure

Properties

IUPAC Name |

2-(benzenesulfonyl)-2-methylpropan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O3S/c1-10(2,8-11)14(12,13)9-6-4-3-5-7-9/h3-7,11H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJQGXOXSSPNSOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)S(=O)(=O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of 2 Benzenesulfonyl 2 Methylpropan 1 Ol

Reactions Involving the Primary Hydroxyl Group

The primary hydroxyl group in 2-(benzenesulfonyl)-2-methylpropan-1-ol undergoes typical reactions of alcohols, including derivatization, dehydration, and oxidation. These transformations are fundamental for modifying the structure and functionality of the molecule.

The primary alcohol can be readily converted into esters and ethers, which can serve as protecting groups or introduce new functionalities.

Esterification: The reaction of this compound with acyl chlorides or carboxylic anhydrides in the presence of a base, such as pyridine (B92270) or triethylamine, yields the corresponding esters. savemyexams.comorganic-chemistry.orgmasterorganicchemistry.com This reaction proceeds via a nucleophilic acyl substitution mechanism where the alcohol oxygen attacks the electrophilic carbonyl carbon of the acylating agent. savemyexams.com The choice of acylating agent allows for the introduction of a wide variety of ester groups.

| Reactant | Reagent | Product |

| This compound | Acetyl chloride | 2-(Benzenesulfonyl)-2-methylpropyl acetate |

| This compound | Benzoyl chloride | 2-(Benzenesulfonyl)-2-methylpropyl benzoate |

| This compound | Acetic anhydride | 2-(Benzenesulfonyl)-2-methylpropyl acetate |

Etherification: The formation of ethers from this compound can be achieved under various conditions. A common method is the Williamson ether synthesis, which involves the deprotonation of the alcohol with a strong base, such as sodium hydride, to form an alkoxide, followed by reaction with an alkyl halide. Another approach for O-alkylation involves the use of methanesulfonates of the desired alkyl group. organic-chemistry.org

| Reactant | Reagents | Product |

| This compound | 1. Sodium hydride 2. Methyl iodide | 1-(Benzenesulfonyl)-2-methoxy-2-methylpropane |

| This compound | 1. Sodium hydride 2. Benzyl bromide | 1-(Benzenesulfonyl)-2-(benzyloxy)-2-methylpropane |

The dehydration of β-hydroxy sulfones, such as this compound, provides a route to α,β-unsaturated sulfones. A one-pot procedure for this transformation involves the in-situ formation of a cyclic sulfite (B76179) or carbonate intermediate by treating the β-hydroxy sulfone with thionyl chloride or carbonyldiimidazole, respectively. rsc.orgrsc.orgkisti.re.krpsu.edu Subsequent elimination leads to the formation of the alkene. This method is particularly useful for the synthesis of γ-hydroxy-α,β-unsaturated sulfones from β,γ-dihydroxy sulfones. rsc.orgrsc.orgkisti.re.krpsu.edu The anions of β-hydroxy sulfones can also undergo reductive elimination to form olefins. nih.gov

| Reactant | Reagents | Product |

| This compound | Thionyl chloride, Triethylamine | 1-(Benzenesulfonyl)-2-methylprop-1-ene |

| This compound | Carbonyldiimidazole | 1-(Benzenesulfonyl)-2-methylprop-1-ene |

The primary alcohol group of this compound can be selectively oxidized to the corresponding aldehyde, 2-(benzenesulfonyl)-2-methylpropanal, using mild oxidizing agents. adichemistry.comorganic-chemistry.org Reagents such as those used in the Swern oxidation (oxalyl chloride, DMSO, and a hindered base like triethylamine) or the Dess-Martin periodinane (DMP) are well-suited for this transformation, as they are known to be effective for the oxidation of primary alcohols to aldehydes with minimal over-oxidation to the carboxylic acid. wikipedia.orgwikipedia.orgscribd.comorganic-chemistry.orgwikipedia.orgalfa-chemistry.comthermofisher.comnumberanalytics.com These methods are advantageous due to their mild reaction conditions and tolerance of various functional groups. wikipedia.org The corresponding β-keto sulfone can be synthesized through various methods, including the oxidation of β-hydroxy sulfones. nih.govd-nb.infonih.govresearchgate.netmdpi.com

| Reactant | Reagent | Product |

| This compound | Oxalyl chloride, DMSO, Triethylamine (Swern Oxidation) | 2-(Benzenesulfonyl)-2-methylpropanal |

| This compound | Dess-Martin Periodinane (DMP) | 2-(Benzenesulfonyl)-2-methylpropanal |

Mechanistic Investigations into the Formation and Reactivity of 2 Benzenesulfonyl 2 Methylpropan 1 Ol

Elucidation of Reaction Mechanisms in Sulfone Synthesis

The synthesis of sulfones, including 2-(benzenesulfonyl)-2-methylpropan-1-ol, can be achieved through various methods, with the oxidation of sulfides and the reaction of sulfonyl halides being common approaches. organic-chemistry.org Mechanistic studies of these reactions provide insight into the electronic and steric factors that influence reaction rates and product yields.

One prevalent method for sulfone synthesis is the oxidation of the corresponding sulfide (B99878). This transformation is often accomplished using oxidizing agents such as hydrogen peroxide, often in the presence of a catalyst. organic-chemistry.org The mechanism typically involves the initial oxidation of the sulfide to a sulfoxide, which is then further oxidized to the sulfone. The selectivity of these oxidation steps can be controlled by the choice of oxidant and reaction conditions.

Another key synthetic route involves the reaction of a sulfonyl halide with a suitable nucleophile. For instance, the reaction of benzenesulfonyl chloride with a carbanion derived from 2-methyl-1-propanol (B41256) could theoretically yield the target compound. The mechanism of such reactions has been studied, revealing that they often proceed through a bimolecular nucleophilic substitution pathway. beilstein-journals.org The nature of the solvent can significantly impact the reaction, with polar solvents often favoring the reaction. beilstein-journals.org

Recent advancements have also explored transition metal-catalyzed reactions for the synthesis of sulfones. These methods offer alternative pathways with potentially higher efficiency and selectivity. rsc.orgacs.org For example, palladium-catalyzed cross-coupling reactions have been developed for the formation of C-S bonds, which are central to sulfone structures. sci-hub.st

The following table summarizes key mechanistic features of common sulfone synthesis methods:

| Synthesis Method | Key Mechanistic Steps | Influencing Factors |

| Sulfide Oxidation | Stepwise oxidation from sulfide to sulfoxide, then to sulfone. | Nature of oxidant, catalyst, reaction temperature. organic-chemistry.org |

| Reaction of Sulfonyl Halides | Nucleophilic attack on the sulfur atom of the sulfonyl halide. | Strength of the nucleophile, leaving group ability, solvent polarity. beilstein-journals.org |

| Transition Metal Catalysis | Oxidative addition, transmetalation, reductive elimination. | Choice of metal catalyst, ligands, reaction conditions. rsc.orgsci-hub.st |

Mechanistic Studies of α-Sulfone Carbanion Reactivity

The presence of the electron-withdrawing benzenesulfonyl group in this compound significantly increases the acidity of the α-proton (the proton on the carbon adjacent to the sulfonyl group). This allows for the formation of a stabilized α-sulfonyl carbanion upon treatment with a base. The reactivity of these carbanions is a cornerstone of their synthetic utility.

Mechanistic investigations into the reactions of α-sulfonyl carbanions have revealed their versatility as nucleophiles. acs.org They readily participate in reactions with a wide range of electrophiles, including alkyl halides, carbonyl compounds, and Michael acceptors. nih.govuomustansiriyah.edu.iq

The stereochemistry of reactions involving chiral α-sulfonyl carbanions has also been a subject of detailed study. The ability to control the stereochemical outcome of these reactions is of significant interest for the synthesis of enantiomerically pure compounds. nih.gov Computational studies have been employed to understand the transition states and intermediates that govern the observed stereoselectivity. nih.gov

The stability of α-sulfonyl carbanions is attributed to the delocalization of the negative charge onto the adjacent sulfonyl group. researchgate.net This stabilization, however, does not render them unreactive. The balance between stability and reactivity is a key feature that makes them valuable synthetic intermediates. nih.gov

Below is a table outlining the typical reactions of α-sulfonyl carbanions and their mechanistic characteristics:

| Reaction Type | Electrophile | Mechanistic Features |

| Alkylation | Alkyl halides | SN2 displacement of the halide. uomustansiriyah.edu.iq |

| Aldol-type Addition | Aldehydes, Ketones | Nucleophilic addition to the carbonyl carbon. siue.edu |

| Michael Addition | α,β-Unsaturated carbonyls | Conjugate addition to the β-carbon. nih.gov |

| Acylation | Acyl chlorides, Esters | Nucleophilic acyl substitution. rsc.org |

Detailed Analysis of Catalytic Cycles in Transition Metal-Mediated Transformations

Transition metals play a pivotal role in modern organic synthesis, and their application in the chemistry of sulfones has opened up new avenues for their transformation. acs.orgresearchgate.net Detailed mechanistic studies of these catalytic cycles are essential for understanding and optimizing these reactions.

One important class of reactions involves the cross-coupling of sulfones, where the sulfonyl group acts as a leaving group. sci-hub.stnih.gov Palladium and nickel catalysts are often employed for these transformations. nih.govbohrium.com The catalytic cycle typically involves:

Oxidative Addition: The transition metal catalyst inserts into the C-SO₂ bond of the sulfone.

Transmetalation: An organometallic reagent transfers its organic group to the transition metal center.

Reductive Elimination: The two organic groups couple, and the desired product is released, regenerating the active catalyst.

The nature of the ligands on the transition metal can have a profound impact on the efficiency and selectivity of the catalytic cycle. researchgate.net Electron-rich and bulky ligands can facilitate the oxidative addition step and prevent catalyst deactivation.

Another area of interest is the transition metal-mediated functionalization of the α-position of sulfones. These reactions often proceed through the formation of an α-sulfonyl carbanion, which then interacts with the metal catalyst. The catalytic cycle can involve steps such as deprotonation, coordination to the metal, and subsequent reaction with an electrophile.

The table below provides a simplified overview of a generic catalytic cycle for the cross-coupling of a sulfone:

| Step | Description | Key Intermediates |

| 1. Oxidative Addition | The M(0) catalyst reacts with the sulfone (R-SO₂R') to form an M(II) complex. | R-M(II)-SO₂R' |

| 2. Transmetalation | An organometallic reagent (R''-M') transfers the R'' group to the M(II) complex. | R-M(II)-R'' |

| 3. Reductive Elimination | The R and R'' groups couple to form the product R-R'', regenerating the M(0) catalyst. | M(0) catalyst |

Computational Chemistry Approaches to Reaction Pathways and Transition States

Computational chemistry has become an indispensable tool for elucidating the intricate details of reaction mechanisms. mdpi.com Density Functional Theory (DFT) is a widely used method to model the reaction pathways and transition states involved in the formation and reactivity of sulfones. nih.govresearchgate.net

For the synthesis of sulfones, computational studies can help to:

Predict the most favorable reaction pathway among several possibilities.

Calculate the activation energies for different steps, identifying the rate-determining step.

Understand the role of catalysts by modeling their interaction with the reactants.

In the context of α-sulfonyl carbanion reactivity, computational chemistry can provide insights into:

The geometry and electronic structure of the carbanion. researchgate.net

The transition state structures for reactions with various electrophiles.

The factors that control stereoselectivity in asymmetric reactions. nih.gov

Computational studies have also been instrumental in understanding the mechanisms of transition metal-catalyzed reactions involving sulfones. mdpi.com By modeling the entire catalytic cycle, researchers can gain a detailed understanding of the role of the metal, the ligands, and the various intermediates. This knowledge is crucial for the rational design of new and improved catalysts. researchgate.net

The following table highlights the types of information that can be obtained from computational studies of sulfone chemistry:

| Area of Study | Computational Method | Information Gained |

| Sulfone Synthesis | DFT, Ab initio | Reaction energy profiles, transition state geometries, catalyst-substrate interactions. mdpi.comnih.gov |

| α-Sulfonyl Carbanion Reactivity | DFT, Molecular Orbital Theory | Carbanion stability, nucleophilicity, stereochemical preferences. nih.govresearchgate.net |

| Transition Metal Catalysis | DFT, QM/MM | Catalytic cycle intermediates, ligand effects, reaction kinetics. mdpi.comresearchgate.net |

Advanced Synthetic Applications and Methodological Advancements

Utilization as a Versatile Synthetic Intermediate for Complex Molecule Synthesis

β-Hydroxy sulfones, such as 2-(Benzenesulfonyl)-2-methylpropan-1-ol, are recognized as valuable building blocks in the synthesis of complex, high-value molecules, including biologically active compounds. researchgate.net Their synthetic utility stems from the ability to transform both the hydroxyl and sulfonyl moieties into other functional groups, enabling the construction of intricate carbon skeletons.

A notable application of chiral β-hydroxy sulfones is in the synthesis of pharmaceutical intermediates. For instance, a chiral intermediate of Apremilast, a molecule used in the treatment of certain inflammatory conditions, has been successfully synthesized using a chemoenzymatic approach that generates optically active β-hydroxy sulfones. nih.govd-nb.info This process often involves the initial synthesis of a β-keto sulfone, which is then stereoselectively reduced to the desired chiral alcohol. d-nb.info The development of cascade reactions that avoid the isolation of the intermediate β-keto sulfones has streamlined this process, leading to high conversion rates (83-94%) and excellent optical purities (94 to >99% enantiomeric excess, ee). nih.gov This demonstrates the practical value of β-hydroxy sulfones as key intermediates in multi-step synthetic sequences aimed at producing complex and stereochemically defined targets. nih.govd-nb.info Modern synthetic strategies increasingly rely on such modular approaches to access complex molecular structures efficiently. nih.gov

Strategic Role in Building Diverse Organic Scaffolds

The strategic importance of this compound in constructing diverse organic scaffolds lies in the distinct reactivity of its two primary functional groups. The hydroxyl group can be readily converted into an excellent leaving group, such as a tosylate or mesylate, by reacting it with sulfonyl chlorides like p-toluenesulfonyl chloride or methanesulfonyl chloride. libretexts.orgyoutube.comlibretexts.org This "activation" of the alcohol facilitates nucleophilic substitution (SN1 or SN2) and elimination (E1 or E2) reactions, opening pathways to a variety of functionalized molecules without breaking the C-O bond during the activation step, thus retaining the original stereochemistry. libretexts.orglibretexts.org

Conversely, the sulfonyl group itself is a versatile functional handle. It can act as a leaving group in elimination or substitution reactions, or it can be used to direct the formation of new bonds at adjacent positions. This dual reactivity allows for the synthesis of a wide array of molecular frameworks, including various heterocyclic compounds, which are prevalent in medicinal chemistry. nih.govfrontiersin.orgfardapaper.irmdpi.com The ability to selectively manipulate either the alcohol or the sulfone moiety provides chemists with a powerful tool for diversity-oriented synthesis, enabling the rapid generation of libraries of complex molecules from a common precursor. amanote.comnih.gov

| Transformation of Functional Group | Reagent Example | Resulting Scaffold/Intermediate | Potential Application |

| Alcohol Activation | p-Toluenesulfonyl chloride (TsCl) | Alkyl Tosylate | SN2 substitution, Elimination |

| Alcohol Oxidation | PCC, DMP | β-Keto Sulfone | Precursor for chiral reduction |

| Sulfone Elimination | Strong Base | α,β-Unsaturated Alcohol | Michael addition precursor |

| Reductive Desulfonylation | Samarium(II) iodide | Substituted Propanol | Removal of sulfonyl group |

| Cyclization Reactions | Intramolecular nucleophile | Heterocyclic compounds (e.g., oxetanes) | Bioactive molecule synthesis |

Development of Novel Catalytic Systems for Sulfone-Alcohol Transformations

The synthesis and transformation of β-hydroxy sulfones have been significantly advanced by the development of novel catalytic systems. A key transformation is the asymmetric reduction of prochiral β-keto sulfones to produce chiral β-hydroxy sulfones like this compound.

Biocatalytic Systems: Chemoenzymatic methods have emerged as a powerful and sustainable approach. researchgate.net Alcohol dehydrogenases (ADHs) are used as biocatalysts for the highly stereoselective reduction of β-keto sulfones. nih.govd-nb.info These enzymatic reactions are often performed in aqueous media and can be integrated into cascade processes, which enhances efficiency. researchgate.net For example, ketoreductases (KREDs) have demonstrated high selectivity, achieving excellent conversions and optical purities for both (R)- and (S)-enantiomers of β-hydroxy sulfones. d-nb.info

Metal-Based Catalytic Systems: Transition metal catalysts are also highly effective. Iron(III) chloride hexahydrate (FeCl₃·6H₂O) has been identified as an inexpensive and efficient catalyst for the initial oxosulfonylation reaction to form the β-keto sulfone precursor. nih.govd-nb.info For the subsequent asymmetric reduction, iridium-based catalysts have shown remarkable performance. An Ir/f-Amphol catalytic system has been developed for the asymmetric hydrogenation of β-keto sulfones, affording chiral β-hydroxy sulfones with high conversions (up to >99%), excellent yields (up to 99%), and high enantioselectivity (up to >99% ee). rsc.org This system is so active that gram-scale synthesis can be performed with catalyst loadings as low as 0.005 mol% (S/C = 20,000). rsc.org Ruthenium-based catalysts, such as the Ru-MACHO-BH complex, have also been developed for upgrading reactions of sulfones with alcohols. nii.ac.jp

| Catalytic System | Transformation | Key Features | Typical Yield/Selectivity |

| Alcohol Dehydrogenases (ADHs) | Asymmetric reduction of β-keto sulfones | Green, aqueous media, high stereoselectivity | 83-94% conversion, 94 to >99% ee nih.gov |

| Iron(III) Chloride (FeCl₃·6H₂O) | Oxosulfonylation of alkynes | Inexpensive, efficient | High conversion nih.gov |

| Iridium/f-Amphol Complex | Asymmetric hydrogenation of β-keto sulfones | High activity, low catalyst loading | >99% conversion, 99% yield, 93% ee rsc.org |

| Ruthenium-MACHO-BH | Sulfone alkylation with alcohols | Direct C-H functionalization | Good to excellent yields nii.ac.jp |

Emerging Trends and Future Directions in α-Sulfone Alcohol Chemistry

The chemistry of α-sulfonyl alcohols is continually evolving, driven by the demand for more efficient, sustainable, and versatile synthetic methods. Several emerging trends are shaping the future of this field.

One significant trend is the development of electrochemical methods. An electrochemical anodic oxidation of inorganic sulfites with alcohols has been developed to generate alkoxysulfonyl radical species. researchgate.netnih.gov These radicals can then participate in alkene difunctionalization to create a variety of sulfonate esters. researchgate.netnih.gov This approach is highly atom-economical and offers excellent chemoselectivity and broad functional group tolerance, representing a novel and green strategy for constructing sulfonate esters. researchgate.net

Another key direction is catalyst-controlled divergent synthesis. This strategy involves using a single starting material that can be transformed into multiple, distinct products by simply changing the catalyst. For example, novel divergent intramolecular reactions of N-sulfonyl-1,2,3-triazoles have been developed where a Pd(0) catalyst yields isoquinolin-3-ones, while a dual Rh(II)/Pd(0) system produces 2-aminoindanones from the same substrate. rsc.org Applying such principles to α-sulfonyl alcohols could unlock new pathways to diverse molecular scaffolds from a single precursor, greatly enhancing synthetic efficiency.

Furthermore, the use of green solvents, such as various alcohols (methanol, ethanol, glycerol), is becoming more prevalent in organic synthesis to reduce environmental impact. wiley-vch.de Future research will likely focus on adapting the synthesis and transformations of α-sulfonyl alcohols to these more sustainable solvent systems. The continued exploration of multicomponent reactions (MCRs) also promises to accelerate the synthesis of complex heterocycles and other scaffolds from simple precursors in a single pot. fardapaper.irnih.govchemicalpapers.com

Q & A

Basic: What are the optimal synthetic routes for 2-(Benzenesulfonyl)-2-methylpropan-1-ol, and how do reaction conditions influence yield?

Methodological Answer:

The compound is typically synthesized via sulfonylation of a propanol precursor using benzenesulfonyl chloride. A one-step approach involves reacting 2-methylpropan-1-ol with benzenesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) to neutralize HCl byproducts. Key factors include:

- Temperature: Reactions are often conducted at 0–25°C to minimize side reactions like esterification.

- Solvent: Anhydrous dichloromethane or THF ensures solubility and prevents hydrolysis.

- Stoichiometry: A 1:1.2 molar ratio of alcohol to sulfonyl chloride maximizes conversion .

Yields can exceed 80% under optimized conditions, but purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to remove unreacted reagents.

Advanced: How can spectroscopic discrepancies in characterizing the compound’s hydroxyl group be resolved?

Methodological Answer:

The hydroxyl group’s IR absorption (~3400 cm⁻¹) and NMR signals (δ 1.5–2.0 ppm for -OH) may overlap with other protons. To resolve ambiguities:

- Deuterium Exchange: Treat the compound with D₂O; disappearance of the -OH peak in ¹H NMR confirms its presence.

- Variable Temperature NMR: At low temperatures, -OH proton broadening is reduced, aiding signal assignment.

- X-ray Crystallography: Provides unambiguous confirmation of molecular geometry, as demonstrated in studies of structurally analogous sulfonylated alcohols .

Basic: What analytical techniques are most effective for confirming the molecular structure of this compound?

Methodological Answer:

A multi-technique approach is recommended:

- NMR Spectroscopy: ¹H/¹³C NMR identifies functional groups (e.g., benzenesulfonyl δ 7.5–8.0 ppm aromatic protons; methyl groups δ 1.2–1.5 ppm).

- IR Spectroscopy: Confirms sulfonyl (S=O stretching at ~1350–1150 cm⁻¹) and hydroxyl groups.

- Mass Spectrometry (HRMS): Validates molecular formula (C₁₁H₁₆O₃S) via exact mass measurement.

- X-ray Diffraction: Resolves stereochemical ambiguities and bond lengths, as shown in crystallographic studies of related sulfonates .

Advanced: How does the electronic nature of substituents on the benzene ring affect the compound’s reactivity in nucleophilic substitutions?

Methodological Answer:

Electron-withdrawing groups (e.g., -NO₂, -CF₃) on the benzene ring enhance the sulfonyl group’s electrophilicity, accelerating nucleophilic attack. For example:

- Kinetic Studies: Hammett plots correlate substituent σ values with reaction rates. Meta-substituted derivatives show higher reactivity due to inductive effects.

- Computational Modeling: Density Functional Theory (DFT) calculations predict transition-state stabilization by electron-deficient aryl groups .

Experimental validation involves synthesizing analogs (e.g., 4-nitrobenzenesulfonyl derivatives) and comparing reaction rates with unsubstituted counterparts.

Basic: What are the documented biological activities of this compound, and what assay methodologies are used to evaluate them?

Methodological Answer:

While direct studies on this compound are limited, structurally related benzenesulfonamides are evaluated for:

- Antitumor Activity: MTT assays using cancer cell lines (e.g., HeLa, MCF-7) measure IC₅₀ values.

- Enzyme Inhibition: Fluorescence-based assays target carbonic anhydrase or proteases, where the sulfonyl group acts as a zinc-binding motif.

- In Vivo Models: Xenograft studies in mice assess pharmacokinetics and toxicity .

Advanced: What strategies address low yields in the sulfonylation step during synthesis?

Methodological Answer:

Low yields often stem from competing hydrolysis or incomplete reaction. Mitigation strategies include:

- Activated Reagents: Use of sulfonyl chlorides instead of sulfonic acids improves electrophilicity.

- Moisture Control: Rigorous drying of solvents and reagents (e.g., molecular sieves).

- Catalysis: DMAP (4-dimethylaminopyridine) accelerates sulfonylation via intermediate acylpyridinium ion formation.

- Workup Optimization: Quenching with ice-cold water minimizes side reactions, followed by rapid extraction .

Basic: What are the stability considerations for this compound under different storage conditions?

Methodological Answer:

- Light Sensitivity: Store in amber vials to prevent UV-induced degradation of the sulfonyl group.

- Temperature: -20°C in anhydrous conditions (e.g., under argon) prevents hydrolysis.

- pH Stability: Avoid aqueous solutions with pH <4 or >8, as acidic/basic conditions hydrolyze the sulfonate ester .

Advanced: How can computational tools predict the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking: Software like AutoDock Vina models binding poses with proteins (e.g., carbonic anhydrase).

- MD Simulations: GROMACS or AMBER simulate dynamic interactions over nanoseconds, identifying key residues (e.g., Thr199 in carbonic anhydrase).

- QSAR Models: Regression analysis links structural descriptors (e.g., logP, polar surface area) to bioactivity data from analogs .

Basic: What solvents are compatible with this compound for use in reaction mixtures?

Methodological Answer:

Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility for reactions. However, for nucleophilic substitutions:

- Non-Polar Solvents: Toluene or dichloromethane reduce side reactions like oxidation.

- Protic Solvents Avoidance: Methanol/water mixtures hydrolyze the sulfonate ester .

Advanced: How do steric effects influence the compound’s reactivity in asymmetric synthesis?

Methodological Answer:

The methyl group at C2 creates steric hindrance, directing nucleophilic attack to the less hindered pro-R position. Techniques to study this include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.